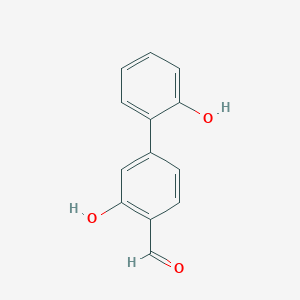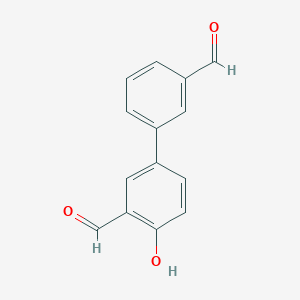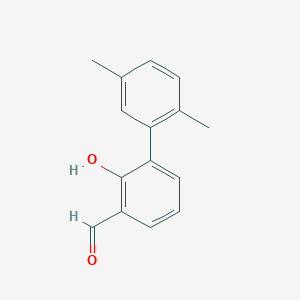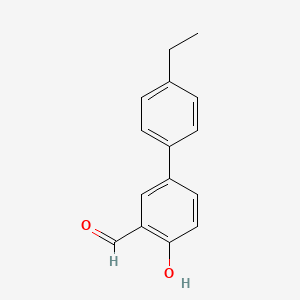
6-(4-Formylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Formylphenyl)-2-formylphenol, 95% (6-(4-FPF)-2-FP) is a phenolic compound with a wide range of applications. It is a colorless solid with a melting point of about 80°C and is soluble in organic solvents such as methanol and ethanol. 6-(4-FPF)-2-FP has been used in various fields from medicine to agriculture. It has been found to have anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide.
Applications De Recherche Scientifique
6-(4-FPF)-2-FP has a wide range of scientific research applications. It has been used in studies related to anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide. In addition, 6-(4-FPF)-2-FP has been used in studies related to the inhibition of the enzyme aromatase, which is involved in the synthesis of estrogen. It has also been used in studies related to the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Mécanisme D'action
The mechanism of action of 6-(4-FPF)-2-FP is not yet fully understood. However, it is believed to act by inhibiting the enzymes aromatase and COX-2. Aromatase is involved in the synthesis of estrogen, and COX-2 is involved in inflammation and pain. In addition, 6-(4-FPF)-2-FP may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
6-(4-FPF)-2-FP has been found to have anti-cancer and anti-inflammatory properties, as well as being used as an insecticide and fungicide. In addition, it has been found to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. It has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 6-(4-FPF)-2-FP may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-FPF)-2-FP in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and can be stored for long periods of time. The limitations of using 6-(4-FPF)-2-FP in lab experiments include its low solubility in water and its low melting point, which may make it difficult to handle.
Orientations Futures
The potential future directions for 6-(4-FPF)-2-FP include further research into its anti-cancer, anti-inflammatory, and antioxidant properties. In addition, further research into the mechanism of action of 6-(4-FPF)-2-FP could lead to new applications for the compound, such as in the treatment of various diseases. Additionally, further research into the synthesis and purification of 6-(4-FPF)-2-FP could lead to improved methods of production and increased yields. Finally, further research into the safety and toxicity of 6-(4-FPF)-2-FP could lead to improved safety protocols when using the compound in lab experiments.
Méthodes De Synthèse
6-(4-FPF)-2-FP can be synthesized from 4-hydroxybenzaldehyde and 2-formylphenol. The reaction is carried out in a two-step process, first by reacting 4-hydroxybenzaldehyde with 2-formylphenol in the presence of an acid catalyst, followed by the addition of a base to the reaction mixture. The reaction yields a white solid which is then purified by column chromatography.
Propriétés
IUPAC Name |
3-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZRJGGAJBRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685054 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1261985-17-4 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














